The synthesis of T 0156 hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of specific aldehydes with other reactants under controlled conditions to yield the desired product. The synthesis parameters, such as temperature, reaction time, and catalyst choice, play a crucial role in optimizing yield and purity. For instance, the reaction conditions often involve the use of solvents and bases that facilitate the formation of the final compound while minimizing side reactions.
The molecular structure of T 0156 hydrochloride can be characterized by its complex arrangement of atoms, which includes multiple functional groups contributing to its biological activity. The presence of chlorine and nitrogen atoms within its structure enhances its interaction with biological targets.
T 0156 hydrochloride primarily engages in chemical reactions that involve the inhibition of phosphodiesterase type 5. This inhibition leads to increased levels of cyclic guanosine monophosphate within cells, which has various downstream effects on smooth muscle relaxation and vasodilation.
The mechanism of action for T 0156 hydrochloride centers around its interaction with phosphodiesterase type 5. By inhibiting this enzyme, T 0156 prevents the breakdown of cyclic guanosine monophosphate, leading to increased concentrations of cGMP within target tissues.
T 0156 hydrochloride exhibits several notable physical and chemical properties that are essential for its application in pharmacology.
T 0156 hydrochloride has significant potential applications in scientific research and pharmacology. Its primary use is as a therapeutic agent targeting erectile dysfunction through PDE5 inhibition.
T-0156 hydrochloride (1,2-Dihydro-2-[(2-methyl-4-pyridinyl)methyl]-1-oxo-8-(2-pyrimidinylmethoxy)-4-(3,4,5-trimethoxyphenyl)-2,7-naphthyridine-3-carboxylic acid methyl ester hydrochloride) exhibits exceptional selectivity for phosphodiesterase type 5 (PDE5) over other PDE isozymes. Enzymological studies using purified canine or human PDE isozymes demonstrate its potency:
Table 1: Inhibitory Potency (IC₅₀) and Selectivity of T-0156 Hydrochloride
PDE Isozyme | Primary Substrate | T-0156 IC₅₀ | Sildenafil IC₅₀ | Selectivity Ratio (T-0156 vs Sildenafil) |
---|---|---|---|---|
PDE5 | cGMP | 0.23 nM | 3.6 nM | 15.7-fold higher potency |
PDE6 | cGMP | 56 nM | 29 nM | 3.4-fold lower potency for PDE6 |
PDE1 | cGMP/cAMP | >100 µM | 281 nM | >454-fold more selective over PDE1 |
PDE2 | cGMP/cAMP | >100 µM | >270 nM | >370-fold more selective over PDE2 |
PDE3 | cAMP | >100 µM | >270 nM | >370-fold more selective over PDE3 |
PDE4 | cAMP | 63 µM | >270 nM | >430-fold more selective over PDE4 |
[2] [7] [8]T-0156 acts as a competitive inhibitor at the catalytic site of PDE5, binding directly to the cGMP substrate pocket. Kinetic analyses reveal:
[1] [5] [8]The molecular structure of T-0156 confers high-affinity binding to PDE5 through key interactions:
Table 2: Key Structural Moieties of T-0156 and Their Roles in PDE5 Binding
Structural Moiety | Binding Interaction with PDE5 | Functional Consequence |
---|---|---|
1,2-Dihydro-2,7-naphthyridine core | Forms hydrophobic contacts and H-bonds with catalytic pocket residues (Gln-817, Phe-820) | High-affinity anchoring |
3,4,5-Trimethoxyphenyl group | Occupies hydrophobic clamp (Val-782, Phe-786); methoxy groups enhance van der Waals interactions | Major contributor to PDE5 selectivity vs. PDE6 |
2-Pyrimidinylmethoxy side chain | Extends into solvent channel; pyrimidine N atoms may form water-mediated H-bonds | Optimizes orientation; minor selectivity contribution |
2-Methyl-4-pyridinylmethyl group | Interacts with sub-pocket (Leu-804, Tyr-612); methyl group minimizes steric hindrance | Enhances binding stability |
Methyl ester carboxylate | Positioned near metal-binding site (Zn²⁺/Mg²⁺); potential weak coordination | Supplementary affinity boost |
These interactions collectively enable T-0156 to achieve sub-nanomolar affinity (Kᵢ ≈ 0.1 nM), significantly exceeding sildenafil's binding kinetics.
[1] [4] [8]T-0156 potentiates the nitric oxide (NO)/cGMP pathway by blocking cGMP hydrolysis, leading to smooth muscle relaxation:
[4] [9]While primarily a catalytic site inhibitor, T-0156 may influence PDE5 allostery:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7